molecular formula C7H11N3O2S B13012413 4-amino-N,N-dimethylpyridine-3-sulfonamide

4-amino-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B13012413
M. Wt: 201.25 g/mol
InChI Key: FQYWEHPOBVWAKF-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-amino-N,N-dimethylpyridine-3-sulfonamide involves several synthetic routes. One common method includes the reaction of 4-amino-pyridine-3-sulfonic acid with dimethylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

4-amino-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-amino-N,N-dimethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-amino-N,N-dimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

4-amino-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9)

InChI Key

FQYWEHPOBVWAKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CN=C1)N

Origin of Product

United States

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